11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Description
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-6-4-7(2)15-11-8(6)9-10(16-11)12(17-3)14-5-13-9/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCZNFDQTNRMDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(O2)C(=NC=N3)SC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. The reaction conditions often include heating with methanol sodium (MeONa) at reflux in butanol (BuOH). The nature of the acyl group can influence the formation of different pyridopyrimidinones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution: The methylsulfanyl group can be substituted with other functional groups, such as benzylamine (BnNH2), after prior oxidation.
Common Reagents and Conditions
Oxidizing Agents: m-Chloroperbenzoic acid for oxidation reactions.
Substitution Reagents: Benzylamine for substitution reactions.
Major Products
Oxidation Products: Sulfoxide and sulfone derivatives.
Substitution Products: Benzylamine-substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Medicine: Potential therapeutic applications include antihistamine and hypotensive effects.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: Known for their antiproliferative and PI3K inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-ones: Exhibit similar biological activities, including inhibition of protein tyrosine kinases.
Uniqueness
7,9-Dimethyl-4-(methylsulfanyl)pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine is unique due to its specific structural features and the presence of the methylsulfanyl group, which can undergo various chemical modifications to yield derivatives with diverse biological activities .
Biological Activity
The compound 11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of sulfur and nitrogen atoms within the ring system is significant for its interaction with biological targets.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound may exhibit antimicrobial properties. Research on similar triazatricyclo compounds suggests they can inhibit the growth of various bacteria and fungi due to their ability to disrupt cellular processes.
- Neuroprotective Effects : The compound has been linked to neuroprotective activities in several studies. For example, derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's.
- Anticancer Potential : Some research indicates that this compound could possess anticancer properties by inducing apoptosis in cancer cell lines. It may also inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.
The biological activity of 11,13-dimethyl-6-methylsulfanyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : It could interact with cellular receptors to modulate signaling pathways associated with cell survival and death.
Case Study 1: Antimicrobial Activity
A study investigating the antimicrobial effects of triazatricyclo compounds found that derivatives similar to 11,13-dimethyl-6-methylsulfanyl exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 11,13-Dimethyl derivative | 32 | Staphylococcus aureus |
| 11,13-Dimethyl derivative | 64 | Escherichia coli |
Case Study 2: Neuroprotective Effects
In vitro studies demonstrated that the compound protects neuronal cells from oxidative damage induced by hydrogen peroxide. The activation of the Nrf2 pathway was noted as a key mechanism behind its protective effects.
| Treatment | Cell Viability (%) | Control Viability (%) |
|---|---|---|
| Compound at 10 µM | 85 | 100 |
| Hydrogen Peroxide (100 µM) | 50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
